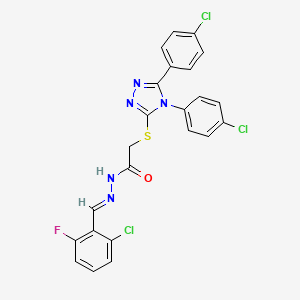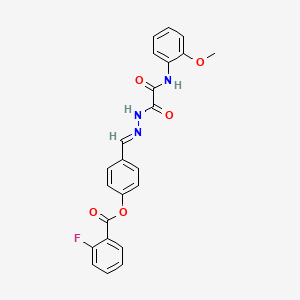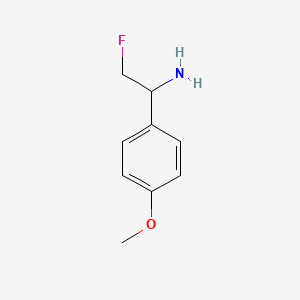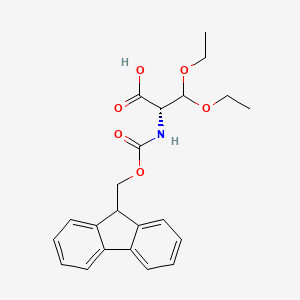![molecular formula C15H22N4O B12050163 1-[2-(1-Piperazinyl)nicotinoyl]piperidine](/img/structure/B12050163.png)
1-[2-(1-Piperazinyl)nicotinoyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[2-(1-Piperazinyl)nicotinoyl]piperidine involves several steps, typically starting with the preparation of the piperazine and nicotinoyl precursors. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(1-Piperazinyl)nicotinoyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(1-Piperazinyl)nicotinoyl]piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various biochemical products.
Mechanism of Action
The mechanism of action of 1-[2-(1-Piperazinyl)nicotinoyl]piperidine involves its interaction with specific molecular targets and pathways. The compound’s piperazine and nicotinoyl groups allow it to bind to proteins and enzymes, influencing their activity and function. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
1-[2-(1-Piperazinyl)nicotinoyl]piperidine can be compared to other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but may have different functional groups attached.
Nicotinoyl derivatives: These compounds contain the nicotinoyl group but differ in their additional substituents.
The uniqueness of this compound lies in its combination of both piperazine and nicotinoyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H22N4O |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(2-piperazin-1-ylpyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H22N4O/c20-15(19-9-2-1-3-10-19)13-5-4-6-17-14(13)18-11-7-16-8-12-18/h4-6,16H,1-3,7-12H2 |
InChI Key |
WIVGCIGQDNMDQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate](/img/structure/B12050092.png)
![4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile](/img/structure/B12050095.png)
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B12050106.png)

![1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea](/img/structure/B12050126.png)

![4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12050136.png)

![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050157.png)
